Structural Distinction: The 2,4-Dichlorophenoxy Moiety as a Dual-Target Pharmacophore
The target compound incorporates a 2,4-dichlorophenoxyacetyl group, a structural motif absent in the well-characterized donepezil-hybrid series [1]. While the Dias Viegas et al. (2018) series achieved AChE IC50 values of 8.65–25.4 µM with hydroxy-piperidine fragments, none contained the dichlorophenoxy group [1]. The parent hydrazide, 2-(2,4-dichlorophenoxy)acetohydrazide (2,4-DAH), has independently demonstrated COX-mediated anti-inflammatory activity and antiproliferative effects (IC50 3.7 µM against human fibroblast cells; 10 µM against cancer cells) . This suggests the target compound uniquely merges the AChE-binding N-benzylpiperidine scaffold with a COX-inhibiting dichlorophenoxy framework, a combination not represented in any single analog [1].
| Evidence Dimension | Structural pharmacophore composition |
|---|---|
| Target Compound Data | N-benzylpiperidine + 2,4-dichlorophenoxyacetyl hydrazone (dual pharmacophore) |
| Comparator Or Baseline | Dias Viegas 2018 hybrids: N-benzylpiperidine + substituted hydroxy-piperidine acylhydrazone (single pharmacophore class); N'-(1-benzylpiperidin-4-ylidene)benzohydrazide: N-benzylpiperidine + phenyl hydrazone (no halogen substitution) |
| Quantified Difference | Presence vs. absence of 2,4-dichlorophenoxy group; distinct COX-1/2 inhibitory potential inferred from parent hydrazide (2,4-DAH IC50 3.7–10 µM) |
| Conditions | In silico structural comparison; 2,4-DAH data from in vitro cell viability and COX inhibition assays |
Why This Matters
Procuring the exact compound ensures the intended dual AChE/COX-targeting design is preserved; substitution with non-halogenated or different halogenated analogs would eliminate the COX pharmacophore.
- [1] Dias Viegas, F. P., et al. (2018). Design, synthesis and pharmacological evaluation of N-benzyl-piperidinyl-aryl-acylhydrazone derivatives as donepezil hybrids: Discovery of novel multi-target anti-alzheimer prototype drug candidates. European Journal of Medicinal Chemistry, 147, 48–65. View Source
